molecular formula C18H15ClN2O2 B6515724 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide CAS No. 950271-78-0

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide

Cat. No.: B6515724
CAS No.: 950271-78-0
M. Wt: 326.8 g/mol
InChI Key: HJGWHCRKALQKCI-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide (CAS 950271-78-0) is a quinoline-based small molecule with a molecular formula of C 18 H 15 ClN 2 O 2 and a molecular weight of 326.78 g/mol . This research chemical is characterized by a calculated logP of 4.3, indicating moderate lipophilicity, a topological polar surface area of 51.2 Ų, and a predicted pKa of 10.69 . Its well-defined structure makes it a valuable intermediate and scaffold for various medicinal chemistry and drug discovery programs. Quinoline-2-carboxamide derivatives are recognized as a privileged scaffold in chemical biology and have been investigated for a wide spectrum of biological activities . While the specific mechanism of action for this compound requires further investigation, research on structurally similar quinoline carboxamides reveals their potential. For instance, certain analogues have demonstrated significant antimycobacterial activity, outperforming standard treatments against M. tuberculosis . Other quinoline-4-carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum elongation factor 2 (PfEF2), showcasing potential as antimalarial agents with a novel mechanism of action . Furthermore, research on N-phenyl-4-hydroxy-2-quinolone-3-carboxamides has shown that these compounds can exhibit antiproliferative effects against human cancer cell lines, such as colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116), suggesting the broader quinoline-carboxamide family's relevance in anticancer research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a probe to explore new biological targets and pathways, particularly within infectious diseases and oncology.

Properties

IUPAC Name

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-18(22)16-10-17(23-2)14-9-12(19)5-8-15(14)21-16/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGWHCRKALQKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 5-chloroisatin (1.0 equiv) and 4-methoxyacetophenone (1.2 equiv) are refluxed in aqueous NaOH (10% w/v) at 100–110°C for 6–8 hours. The intermediate quinoline-4-carboxylic acid is isolated via acidification with HCl, yielding a pale-yellow solid (65–72% yield). The methoxy group at position 4 is introduced via the ketone precursor, ensuring regioselectivity.

Key Data:

  • Temperature: 100–110°C

  • Yield: 68% (average)

  • Characterization: 1H^1H NMR (DMSO-d6d_6): δ 8.82 (d, J=2.3J = 2.3 Hz, 1H, H-5), 3.92 (s, 3H, OCH3_3 ).

Regioselective Chlorination at Position 6

Chlorination of the quinoline core is critical for introducing the 6-chloro substituent. Patent CN116874420A describes thionyl chloride (SOCl2_2) as an effective chlorinating agent for hydroxyquinoline intermediates.

Chlorination Protocol

The 4-hydroxy-7-methoxyquinoline-6-carboxamide intermediate (1.0 equiv) is suspended in tetrahydrofuran (THF, 4–10 vol) and treated with SOCl2_2 (3.0 equiv) in the presence of diisopropylethylamine (DIPEA, 1.2 equiv) at 60–65°C for 6–8 hours. The reaction proceeds via nucleophilic aromatic substitution, replacing the hydroxyl group with chlorine.

Optimized Conditions:

  • Solvent: THF

  • Reagent: SOCl2_2 (3.0 equiv)

  • Catalyst: DIPEA

  • Yield: 89%

  • 1H^1H NMR (DMSO-d6d_6): δ 7.85 (d, J=9.0J = 9.0 Hz, 1H, H-5), 7.56 (s, 1H, H-8).

Carboxamide Formation at Position 2

The synthesis of the N-(4-methylphenyl)carboxamide moiety involves coupling the quinoline-2-carboxylic acid with 4-methylaniline. Source outlines a two-step procedure: (1) conversion of the carboxylic acid to an acyl chloride and (2) amidation.

Acyl Chloride Synthesis

Quinoline-2-carboxylic acid (1.0 equiv) is refluxed with SOCl2_2 (2.5 equiv) in toluene at 110°C for 4 hours. Excess SOCl2_2 is removed under reduced pressure to yield the acyl chloride as a viscous oil (95% purity).

Amidation with 4-Methylaniline

The acyl chloride (1.0 equiv) is added dropwise to a stirred solution of 4-methylaniline (1.5 equiv) and K2_2CO3_3 (2.0 equiv) in acetone at 0–5°C. The mixture is warmed to room temperature and stirred for 12 hours, affording the carboxamide after recrystallization from ethanol (78% yield).

Spectroscopic Validation:

  • LC-MS: m/zm/z 355.1 [M+H]+^+

  • 1H^1H NMR (DMSO-d6d_6): δ 8.52 (s, 1H, H-8), 7.66 (d, J=8.5J = 8.5 Hz, 2H, Ar-H), 2.41 (s, 3H, CH3_3).

Alternative Route: Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables quinoline ring formation from aniline derivatives and β-keto esters, allowing in situ incorporation of substituents.

Enamine Formation and Cyclization

4-Methoxyaniline (1.0 equiv) reacts with ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.2 equiv) in acetic acid at 120°C for 8 hours. Cyclization yields 6-chloro-4-methoxyquinoline-2-carboxylic acid ethyl ester, which is hydrolyzed to the carboxylic acid using NaOH (2M, 80°C, 4 hours).

Comparative Analysis of Methodologies

MethodKey StepYield (%)Purity (%)Limitations
Pfitzinger ReactionQuinoline core formation68>95Requires specialized isatin
ChlorinationSOCl2_2-mediated8998High reagent stoichiometry
AmidationAcyl chloride coupling7897Low-temperature sensitivity
Gould-JacobsCyclization6293Moderate regioselectivity

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis prioritizes cost-effectiveness and safety. THF and DMF, while effective, pose flammability concerns; switching to 2-methyltetrahydrofuran (2-MeTHF) improves safety without compromising yield. Catalytic amounts of phosphoric acid (5 mol%) in the Pfitzinger reaction reduce NaOH consumption by 30% .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinoline-2-carboxylic acid derivatives, while reduction of a nitro group can produce corresponding amines .

Scientific Research Applications

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For instance, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of quinoline carboxamides are highly dependent on substituent positions and functional groups. Key structural analogs include:

Compound Name Quinoline Substituents Anilide Group Key Differences
Target Compound 6-Cl, 4-OCH₃ 4-methylphenyl Reference for comparison
2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide 2-Cl, 6-F, 4-CONH(CH₂)₂N-morpholine Morpholinoethyl Fluorine at C6; morpholine moiety enhances solubility
6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide 6-Cl, 2-pyridinyl Pyridinylmethyl Pyridine rings at C2 and anilide; increased π-π interactions
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine 4-Cl, 6-CH₃ 4-methylphenyl (amine) Amine linkage instead of carboxamide; methyl at C6
2-(4-Ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide None specified 4-ethoxyphenyl, fluorobenzyl Ethoxy and fluorobenzyl groups alter lipophilicity

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Chloro at C6 (target compound) vs. fluoro in impacts electron density and binding affinity.
  • Methoxy vs.
  • Anilide Modifications : 4-Methylphenyl in the target compound provides steric bulk, whereas pyridinyl groups in introduce hydrogen-bonding capability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(4-Methylphenyl) Indolizine 6-Chloro-2-(3-pyridinyl)-...
Log P ~3.5 (estimated) 3.73 Higher due to pyridine rings
Solubility Moderate (OCH₃) Poor Low (hydrophobic substituents)
BBB Permeability Likely low High Moderate

The methoxy group in the target compound improves aqueous solubility compared to methyl or chloro substituents .

Biological Activity

6-Chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide is a synthetic compound belonging to the quinoline-2-carboxamide family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A quinoline core , which is known for diverse biological activities.
  • A chloro group at position 6, enhancing its reactivity.
  • A methoxy group at position 4, which may influence its pharmacological properties.
  • An N-(4-methylphenyl) substituent , which could affect its binding affinity to biological targets.

The molecular formula is C17_{17}H16_{16}ClN1_{1}O2_{2}, with a molecular weight of approximately 315.77 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer pathways, particularly those related to the PI3K/AKT signaling pathway. The following mechanisms have been proposed based on research findings:

  • Enzyme Inhibition : The compound may inhibit PI3Kα, a key player in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to promote apoptosis in cancer cells by activating caspases and damaging cellular DNA.
  • Antiproliferative Effects : Studies indicate significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116).

Antiproliferative Activity

In a study examining various quinoline derivatives, this compound demonstrated notable antiproliferative effects. The IC50_{50} values against Caco-2 and HCT-116 cell lines were reported as follows:

CompoundCaco-2 IC50_{50} (µM)HCT-116 IC50_{50} (µM)
This compound37.48.9
LY294002 (control)0.50.5

These results indicate that the compound exhibits a dose-dependent response in inhibiting cell growth, with lower IC50_{50} values suggesting higher potency against HCT-116 cells.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications to the quinoline structure significantly influence biological activity. The presence of electron-withdrawing groups like chloro at position 6 enhances the compound's ability to interact with target enzymes.

Case Studies

  • Colorectal Cancer Study : A study investigated the effects of various quinoline derivatives on colorectal cancer cell lines. It was found that compounds similar to this compound effectively inhibited tumor growth and induced apoptosis through caspase activation.
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound occupies critical binding sites on PI3Kα, suggesting a strong interaction that could lead to effective inhibition of this target.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling 6-chloro-4-methoxyquinoline-2-carboxylic acid with 4-methylaniline via amidation. Reaction conditions (e.g., temperature, solvent, and catalysts like HBTU or TEA) are optimized to enhance yield and purity. For example, highlights the use of HBTU and TEA in carboxamide formation, emphasizing stepwise addition and room-temperature stirring for 12 hours . Purification often employs column chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization involves FT-IR (to confirm amide C=O and N-H stretches), NMR (¹H/¹³C for substituent positions and stereochemistry), and HRMS (to verify molecular weight). details NMR analysis for analogous quinoline-carboxamides, resolving peaks for aromatic protons and methoxy/methyl groups . X-ray crystallography (as in ) may resolve 3D conformation but requires high-purity crystals .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). describes antimicrobial testing via disk diffusion and MIC determination, applicable to assessing broad bioactivity . Dose-response curves and IC₅₀ calculations are critical for potency evaluation.

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence bioactivity?

  • Methodological Answer : Systematic SAR studies compare analogs like 6-bromo or 6-fluoro derivatives (). For example, replacing chlorine with bromine () alters electrophilicity, potentially enhancing DNA intercalation . Methoxy groups at position 4 (as in ) improve solubility but may reduce membrane permeability . Computational tools (e.g., molecular docking in ) predict binding interactions with targets like topoisomerases .

Q. How can contradictory data in cytotoxicity or enzyme inhibition studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity or enzyme isoform differences). For example, notes that acetylated vs. non-acetylated phenyl groups alter target selectivity . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and replicate under standardized conditions (pH, temperature). Meta-analysis of analogs () identifies trends in substituent effects .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodological Answer : Modify substituents to balance lipophilicity (ClogP) and hydrogen-bonding capacity. For instance, discusses fluorination at the 8-position (as in methyl 8-fluoroquinoline-2-carboxylate) to enhance metabolic stability . Prodrug approaches (e.g., esterification of the carboxamide) may improve absorption, as seen in .

Q. How are molecular interactions with biological targets (e.g., receptors, DNA) elucidated?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) for binding thermodynamics and X-ray crystallography () for structural insights . emphasizes molecular docking to map interactions (e.g., quinoline core with hydrophobic enzyme pockets) . Fluorescence polarization assays () quantify DNA binding affinity .

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